molecular formula C15H18N2O3 B2599186 1-Benzyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea CAS No. 1798660-25-9

1-Benzyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea

Cat. No.: B2599186
CAS No.: 1798660-25-9
M. Wt: 274.32
InChI Key: PNWDFVTVUZXGDU-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea is an organic compound with the molecular formula C14H16N2O3 It is a derivative of urea, featuring a benzyl group, a furan ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves the reaction of benzyl isocyanate with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-[2-(furan-2-yl)ethyl]urea: Similar structure but lacks the methoxy group.

    1-Benzyl-3-[2-(furan-2-yl)-2-hydroxyethyl]urea: Similar structure but has a hydroxy group instead of a methoxy group.

    1-Benzyl-3-[2-(furan-2-yl)-2-chloroethyl]urea: Similar structure but has a chloro group instead of a methoxy group.

Uniqueness

1-Benzyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

1-benzyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-14(13-8-5-9-20-13)11-17-15(18)16-10-12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWDFVTVUZXGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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